molecular formula C11H18N2OS B13270565 1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol

1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B13270565
M. Wt: 226.34 g/mol
InChI Key: NXKOOELYKWQPPH-UHFFFAOYSA-N
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Description

1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of 1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol can be achieved through a multicomponent reaction involving aromatic aldehydes, thiazole derivatives, and cyclohexanol. One common method involves the use of a one-pot three-component reaction in the presence of a catalyst such as silica sulfuric acid (SSA). This method is advantageous due to its simplicity, high yield, and cost-effectiveness .

Chemical Reactions Analysis

1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects .

Comparison with Similar Compounds

1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of the thiazole ring with a cyclohexanol moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

1-[(1,3-thiazol-5-ylmethylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C11H18N2OS/c14-11(4-2-1-3-5-11)8-12-6-10-7-13-9-15-10/h7,9,12,14H,1-6,8H2

InChI Key

NXKOOELYKWQPPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=CN=CS2)O

Origin of Product

United States

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